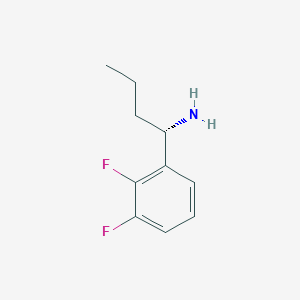
2-Bromo-4-(difluoromethyl)-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(difluoromethyl)-6-methoxypyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, difluoromethyl, and methoxy groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)-6-methoxypyridine typically involves the bromination of a suitable pyridine precursor. One common method is the bromination of 4-(difluoromethyl)-6-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods: For industrial-scale production, the process may involve continuous bromination techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-(difluoromethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-substituted-4-(difluoromethyl)-6-methoxypyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-bromo-4-methyl-6-methoxypyridine.
Applications De Recherche Scientifique
2-Bromo-4-(difluoromethyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity towards certain targets, thereby influencing its biological effects.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-4,6-difluoroaniline
- 4-Bromo-2-(trifluoromethyl)aniline hydrochloride
Comparison: Compared to these similar compounds, 2-Bromo-4-(difluoromethyl)-6-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of substituents can impart distinct chemical and physical properties, such as altered reactivity and solubility, making it suitable for specific applications that other compounds may not fulfill.
Propriétés
Formule moléculaire |
C7H6BrF2NO |
|---|---|
Poids moléculaire |
238.03 g/mol |
Nom IUPAC |
2-bromo-4-(difluoromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-6-3-4(7(9)10)2-5(8)11-6/h2-3,7H,1H3 |
Clé InChI |
BMEZKMYEHFCOMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=C1)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







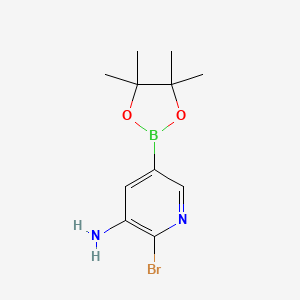

![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)
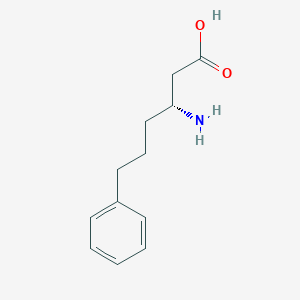
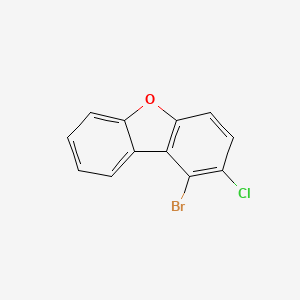
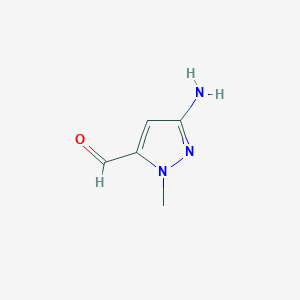

![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
